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Introduction

2-(Tert-butoxy)ethylamine is a primary amine containing a bulky tert-butoxy ether group. This
unique structural combination makes it a valuable building block in organic synthesis,
particularly in the development of pharmaceuticals and specialty chemicals. Its primary amine
functionality allows for a wide range of chemical modifications, while the tert-butyl group can
impart desirable properties such as increased solubility in organic solvents and steric
hindrance. Accurate and comprehensive characterization of this compound is paramount for its
effective use, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming
its identity, purity, and structure.

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Tert-
butoxy)ethylamine. It is designed for researchers, scientists, and drug development
professionals, offering not just the data itself, but also the underlying principles and
experimental considerations for its acquisition and interpretation. The causality behind
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experimental choices and spectral features is explained to provide a field-proven perspective
on the structural elucidation of this versatile molecule.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Tert-butoxy)ethylamine dictates its characteristic spectroscopic signature.
Key features include:

o Atert-butyl group: Nine equivalent protons in a shielded environment.

e An ether linkage (C-O-C): Influences the chemical shift of adjacent carbons and protons and
provides a characteristic IR stretching frequency.

e An ethyl bridge: Two distinct methylene (-CHz-) groups.

e Aprimary amine (-NHz): Two exchangeable protons and characteristic N-H stretching and
bending vibrations in the IR spectrum. The nitrogen atom also influences the fragmentation
pattern in mass spectrometry.

The following diagram illustrates the molecular structure and numbering scheme used for
spectral assignments.

Caption: Molecular structure of 2-(Tert-butoxy)ethylamine.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule.

'H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the number of different types of
protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: A sample of 2-(Tert-butoxy)ethylamine is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), containing a small amount of tetramethylsilane (TMS)
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as an internal standard (0.0 ppm). The spectrum is acquired on a 300 MHz or higher field NMR

spectrometer. The amine protons are exchangeable and may appear as a broad singlet;

shaking the sample with a drop of D20 will cause this signal to disappear, confirming its

assignment.

Interpretation and Expected Spectrum: Based on the structure, four distinct proton signals are

expected.

0 ~1.19 ppm (Singlet, 9H): This signal corresponds to the nine equivalent protons of the tert-
butyl group. The high integration value (9H) and singlet multiplicity (no adjacent protons) are
defining characteristics.

0 ~2.81 ppm (Triplet, 2H): This signal is assigned to the methylene protons adjacent to the
amine group (-CHz2-NH2). The signal is split into a triplet by the two neighboring protons on
the adjacent methylene group (n+1 = 2+1 = 3).[1]

0 ~3.45 ppm (Triplet, 2H): This signal corresponds to the methylene protons adjacent to the
ether oxygen (-O-CHz-). It is deshielded relative to the other methylene group due to the
electronegativity of the oxygen atom. This signal is also a triplet due to coupling with the
adjacent methylene protons.

0 ~1.35 ppm (Broad Singlet, 2H): This represents the two protons of the primary amine (-
NH:z). The chemical shift of amine protons can vary depending on concentration, solvent,
and temperature. The signal is often broad due to quadrupole broadening from the nitrogen
atom and chemical exchange.[2]

Data Summary: tH NMR

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~1.19 Singlet 9H -C(CHs)s
~2.81 Triplet 2H -CHz2-NH:2
~3.45 Triplet 2H -O-CHz-
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| ~1.35 | Broad Singlet | 2H | -NHz |

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical
environments.

Experimental Protocol: The sample is prepared as for *H NMR. A proton-decoupled 3C NMR
spectrum is acquired, where each unique carbon atom appears as a single line.

Interpretation and Expected Spectrum: The molecule has four distinct carbon environments.

0 ~27.5 ppm: This signal corresponds to the three equivalent methyl carbons of the tert-butyl
group.

0 ~41.8 ppm: This is assigned to the carbon atom adjacent to the nitrogen (-CH2-NH2).[3]

0 ~62.5 ppm: This signal, shifted downfield, corresponds to the carbon atom adjacent to the
ether oxygen (-O-CHz-).

0 ~72.8 ppm: This downfield signal is from the quaternary carbon of the tert-butyl group (-
C(CHs)s3), which is deshielded by the directly attached oxygen atom.[4][5]

Data Summary: 13C NMR

Chemical Shift (6, ppm) Assighment
~27.5 -C(CHs)3
~41.8 -CH2-NH:2
~62.5 -O-CHz2-

~72.8 | -C(CHs)s |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.
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Experimental Protocol: The IR spectrum can be obtained from a neat liquid sample placed
between two sodium chloride (NaCl) plates or, more commonly, using an Attenuated Total
Reflectance (ATR) FT-IR spectrometer.

Interpretation and Expected Spectrum: Key absorption bands are expected for the N-H, C-H,
C-0O, and C-N bonds.

e 3300-3400 cm~1 (Two bands, medium): This pair of sharp to medium peaks is characteristic
of the symmetric and asymmetric N-H stretching vibrations of a primary amine (-NH2).[6]

e 2850-2975 cm~1 (Strong, sharp): These absorptions are due to the C-H stretching vibrations
of the alkyl groups (tert-butyl and ethyl).

e ~1600 cm~! (Medium): This band corresponds to the N-H scissoring (bending) vibration of
the primary amine.[7]

e 1070-1150 cm~1 (Strong): A strong absorption in this region is characteristic of the C-O-C
asymmetric stretching vibration of the ether linkage.

e 1250-1020 cm~! (Medium): The C-N stretching vibration of aliphatic amines is expected in
this range.[6]

Data Summary: IR Spectroscopy

Wavenumber . . . .

(cm-?) Intensity Vibrational Mode Functional Group
3300-3400 Medium N-H Stretch Primary Amine
2850-2975 Strong C-H Stretch Alkyl

~1600 Medium N-H Bend Primary Amine
1070-1150 Strong C-O Stretch Ether

| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine |

Part 3: Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structural confirmation. In electron ionization (El) MS, the molecule
is ionized, and the resulting molecular ion often fragments in a predictable manner.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer,
typically via direct infusion or the outlet of a gas chromatograph (GC). The sample is ionized by
a high-energy electron beam (typically 70 eV).

Interpretation and Expected Spectrum: The molecular weight of 2-(Tert-butoxy)ethylamine
(CeH1sNO) is 117.19 g/mol . The molecular ion peak (M*) is expected at m/z =117. As an odd-
electron species containing one nitrogen atom, its molecular ion will have an odd mass,
consistent with the Nitrogen Rule.[8]

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the
breaking of a C-C bond adjacent to the nitrogen atom.[9] This is a highly favorable process as it
leads to the formation of a stable, resonance-stabilized iminium cation.

a-cleavage > [CH2=NH2]*
m/z = 30
[CeH1sNOJ* \ Loss of *OCH2CH2NH2 [C(CH3)3]*
m/z = 117 J m/z = 57

Loss of «CH3 [M-CHs]*
m/z = 102
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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